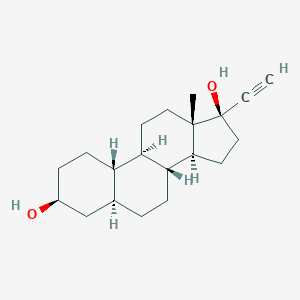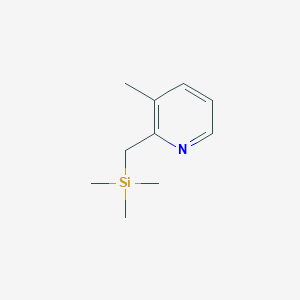![molecular formula C15H19N3O2 B126308 (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone CAS No. 149034-80-0](/img/structure/B126308.png)
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone, also known as MTDM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MTDM belongs to the class of tricyclic ketones and has a unique structure that makes it an interesting target for synthesis and study. In
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood. However, it has been suggested that (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have antidepressant effects and to improve cognitive function in animal models. Additionally, (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have neuroprotective effects and to improve the survival of neurons in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to yield high purity and yield of the final product. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone in lab experiments. For example, the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may vary depending on the species and strain of animal used in experiments.
Direcciones Futuras
There are several future directions for the study of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. One area of research is the development of new drugs and therapies based on the structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Another area of research is the investigation of the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Understanding the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone could lead to the development of more targeted and effective drugs and therapies. Additionally, further research is needed to determine the optimal dosage and administration of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone for various applications. Finally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone on different biological systems and in different animal models should be further explored to fully understand its potential applications.
Métodos De Síntesis
The synthesis of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone involves a multistep process that starts with the reaction of 4-methoxybenzylamine with ethyl acetoacetate to form a beta-ketoester intermediate. The intermediate is then cyclized with triethyl orthoformate and hydrazine hydrate to form the tricyclic ketone (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. The synthesis method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antinociceptive, and antidepressant effects in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been investigated for its potential as a neuroprotective agent and for its effects on cognitive function. The unique structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone makes it an interesting target for the development of new drugs and therapies.
Propiedades
Número CAS |
149034-80-0 |
|---|---|
Nombre del producto |
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
InChI |
InChI=1S/C15H19N3O2/c1-20-13-4-2-12(3-5-13)14(19)15-6-16-9-17(7-15)11-18(8-15)10-16/h2-5H,6-11H2,1H3 |
Clave InChI |
JDQMIEDBGMXWHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
Solubilidad |
41 [ug/mL] |
Sinónimos |
(4-methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



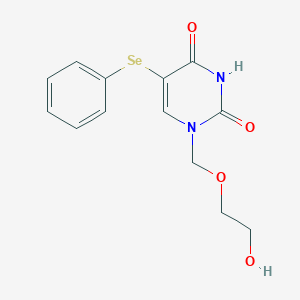

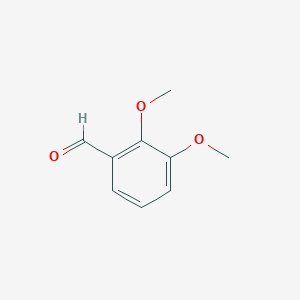
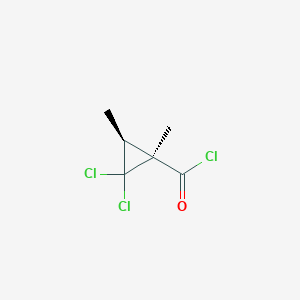
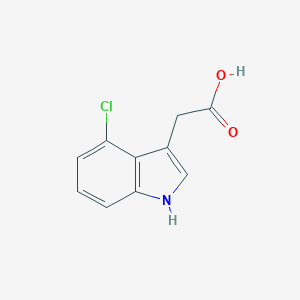

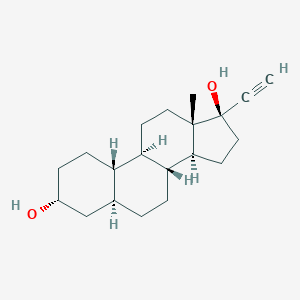


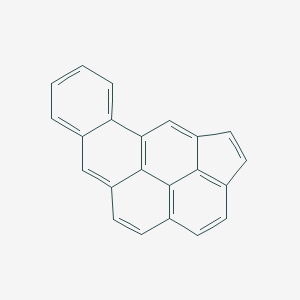
![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
